6-Hydroxypicolinamide

Description

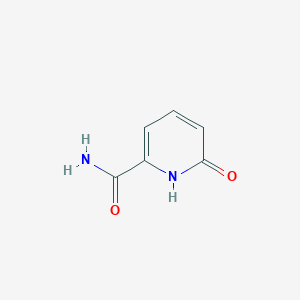

Structure

3D Structure

Properties

IUPAC Name |

6-oxo-1H-pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-6(10)4-2-1-3-5(9)8-4/h1-3H,(H2,7,10)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUGEGLNENDGNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Hydroxypicolinamide chemical properties and structure

An In-Depth Technical Guide to 6-Hydroxypicolinamide: Structure, Properties, and Catalytic Applications

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with both a hydroxyl and a carboxamide group. While a simple molecule in its own right, it represents a foundational scaffold for a highly effective class of ligands in modern organic synthesis. In its functional form, particularly as N-aryl derivatives, this compound has emerged as a privileged structure for facilitating copper-catalyzed cross-coupling reactions. These reactions are cornerstones in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, enabling the formation of crucial carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.

This guide, intended for researchers and drug development professionals, provides a detailed exploration of the core chemical properties, structure, and spectroscopic signature of this compound. It further delves into the synthesis and application of its derivatives as powerful ligands, explaining the mechanistic rationale behind their efficacy and providing actionable protocols for their use.

Part 1: Molecular Structure and Physicochemical Properties

The chemical identity of this compound is defined by its unique arrangement of functional groups on a pyridine core. Its structure exists in a tautomeric equilibrium between the hydroxy-pyridine form and the pyridone form, with the latter, 6-oxo-1,6-dihydropyridine-2-carboxamide, being the preferred tautomer and the basis for its IUPAC name.[1] This tautomerism is a key feature influencing its coordination chemistry.

Chemical Structure

The two primary tautomeric forms of this compound are illustrated below. The pyridone form is generally favored in most conditions.

Caption: Tautomeric equilibrium of this compound.

Physicochemical Data

A summary of the key computed and experimental properties of the parent this compound molecule is provided below. These parameters are critical for predicting its behavior in various solvent systems and for developing analytical methods.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₂ | PubChem[1] |

| Molecular Weight | 138.12 g/mol | PubChem[1] |

| IUPAC Name | 6-oxo-1H-pyridine-2-carboxamide | PubChem[1] |

| CAS Number | 89640-67-5 | PubChem[1] |

| XLogP3 (Computed) | -0.7 | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

| Melting Point | 194-196 °C (for 3-Hydroxypicolinamide) | CAS Common Chemistry[2] |

Note: Experimental data for the 6-hydroxy isomer is limited; the melting point of the related 3-hydroxy isomer is provided for context.

Part 2: Spectroscopic Characterization

unambiguous identification of this compound and its derivatives relies on a combination of spectroscopic techniques. The expected spectral features are derived from its core structure.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons on the pyridine ring, typically in the aromatic region (δ 6.0-8.5 ppm). The two amide protons (-CONH₂) would likely appear as a broad singlet, and the N-H proton of the pyridone tautomer would also be observable. The exact chemical shifts are highly sensitive to the solvent used due to hydrogen bonding effects.[5]

-

¹³C NMR: The carbon NMR would display six distinct signals. The carbonyl carbons (amide and pyridone) would be the most downfield (typically δ 160-175 ppm), while the other four carbons of the pyridine ring would appear in the aromatic region.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.[5]

-

N-H Stretching: Broad bands in the 3200-3400 cm⁻¹ region corresponding to the amide and pyridone N-H groups.

-

C=O Stretching: Strong, sharp absorptions between 1650-1700 cm⁻¹ are characteristic of the amide and pyridone carbonyl groups.

-

C=C and C=N Stretching: Absorptions in the 1550-1620 cm⁻¹ region are indicative of the pyridine ring.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) would show a molecular ion (M⁺) peak corresponding to the compound's molecular weight (138.12 g/mol ).[4] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[6]

Part 3: Synthesis and Reactivity

The utility of the this compound scaffold lies in its accessible synthesis and its predictable reactivity as a bidentate ligand.

Synthetic Pathways

The most direct synthesis for N-substituted this compound ligands involves the amide coupling of 6-hydroxypicolinic acid with a corresponding amine.[7] While efficient for simple amines, this can be challenging for sterically hindered or electron-deficient anilines.

A more robust and scalable "telescoped" process has been developed for industrial applications, particularly for the highly effective N-(2,6-Dimethylphenyl)-6-hydroxypicolinamide ligand.[8] This process avoids costly reagents and minimizes waste.

Caption: A robust, multi-step synthesis workflow.

This protocol is adapted from a validated industrial process.[8] The causality behind this choice is its high efficiency and scalability, avoiding sensitive reagents.

-

Amidation: 6-chloropicolinoyl chloride is reacted with the desired arylamine (e.g., 2,6-dimethylaniline) in a suitable solvent like toluene. The reaction proceeds without an external base, as the HCl byproduct is removed.

-

Solvent Exchange: The initial solvent is replaced with a mixture of water and a high-boiling polar aprotic solvent like DMSO. This choice is critical for the subsequent hydroxylation step, ensuring all components remain in solution at elevated temperatures.

-

Hydroxylation: A copper catalyst (e.g., CuI) and a base (e.g., NaOH or K₃PO₄) are added. The mixture is heated to approximately 100 °C. The copper catalyzes the displacement of the chloride with a hydroxide group.

-

Workup and Isolation: After the reaction is complete, the product is isolated, typically through crystallization after pH adjustment, and purified. The purity is validated using NMR and HPLC.

Reactivity and Role as a Ligand

The power of this compound derivatives lies in their function as ligands in copper catalysis. The pyridone oxygen and the amide nitrogen act as a bidentate chelate, binding to a copper(I) center. This chelation stabilizes the catalytic species, increasing its reactivity and preventing catalyst degradation. Picolinamide ligands offer significant advantages over traditional palladium or nickel systems, including lower metal cost, reduced toxicity, and often a broader substrate scope.

Part 4: Applications in Catalysis and Drug Development

The primary application of N-substituted 6-hydroxypicolinamides is in facilitating copper-catalyzed cross-coupling reactions, which are indispensable in modern drug discovery.

Copper-Catalyzed C-N and C-O Cross-Coupling

These ligands have proven highly effective for the coupling of (hetero)aryl halides (chlorides and bromides) with a wide range of primary amines and alcohols.[7][8] This allows for the modular construction of complex molecules from simpler building blocks.

Caption: Key steps in a ligand-accelerated C-N coupling reaction.

This self-validating protocol is a representative example of the ligand's application.[7]

-

Reaction Setup: To an oven-dried reaction vessel, add CuI (2-10 mol%), the N-(2,6-dimethylphenyl)-6-hydroxypicolinamide ligand (2-10 mol%), the aryl bromide (1.0 equiv), the primary amine (1.2 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0 equiv). The choice of a stronger base like K₃PO₄ can accelerate the coupling of less reactive aryl chlorides.[7]

-

Solvent Addition: Add a polar aprotic solvent, such as DMSO or sulfolane, under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Heat the mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water to remove the base and DMSO.

-

Purification and Validation: Dry the organic layer, concentrate it, and purify the residue by column chromatography. The structure and purity of the final product must be confirmed by NMR and MS analysis.

Machine Learning-Accelerated Ligand Design

Recent advancements have utilized machine learning models to accelerate the design of new this compound-based ligands and optimize reaction conditions.[9] By training algorithms on historical data, researchers can predict the performance of un-synthesized ligands, leading to the rapid discovery of catalysts with exceptionally high efficiency, achieving catalyst loadings as low as 0.01 mol% for certain hydroxylation reactions.[9] This approach represents the cutting edge of catalyst development, combining empirical chemistry with data science.

Conclusion

This compound is more than a simple heterocyclic molecule; it is the key to a versatile and powerful class of ligands that have had a significant impact on synthetic organic chemistry. Its derivatives provide a cost-effective, low-toxicity, and highly efficient alternative to traditional heavy-metal catalysts for crucial C-N and C-O bond-forming reactions. The straightforward synthesis, robust performance, and potential for data-driven optimization ensure that the this compound scaffold will remain an important tool for researchers and professionals in drug development and fine chemical synthesis for the foreseeable future.

References

- 1. This compound | C6H6N2O2 | CID 18327802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. lehigh.edu [lehigh.edu]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. researchgate.net [researchgate.net]

- 6. Co(II)-Catalyzed Picolinamide-Directed C(sp3)-S Bond Formation with N-(phenylsulfanyl)succinimides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 6-Hydroxypicolinamide in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 6-hydroxypicolinamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of determining and understanding the solubility of this compound. Given the limited availability of public, quantitative solubility data for this compound, this guide focuses on providing the foundational knowledge and experimental protocols necessary to conduct a thorough solubility assessment.

Introduction: The Significance of Solubility in a Research and Development Context

This compound is a pyridinecarboxamide derivative with a chemical structure that suggests its potential utility as a versatile building block in medicinal chemistry and materials science. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its behavior in various applications. From drug formulation and bioavailability to reaction kinetics and purification strategies, a comprehensive understanding of a compound's solubility is paramount for efficient and successful development.

This guide will equip the reader with the necessary tools to evaluate the solubility of this compound, enabling informed decisions in experimental design and process development.

Theoretical Framework: Predicting Solubility Trends for this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and solvent molecules.[1] this compound possesses both polar and non-polar characteristics, which will dictate its solubility in different organic solvents.

The key structural features of this compound influencing its solubility are:

-

The pyridine ring: A heterocyclic aromatic ring that can participate in π-π stacking and dipole-dipole interactions.

-

The amide group (-CONH₂): Capable of acting as both a hydrogen bond donor and acceptor.

-

The hydroxyl group (-OH): A strong hydrogen bond donor and acceptor.

Based on these functional groups, we can predict the following solubility trends:

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent hydrogen bond acceptor, capable of disrupting the intermolecular hydrogen bonds of this compound. |

| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, a strong hydrogen bond acceptor that can effectively solvate the amide and hydroxyl groups. |

| Methanol | Polar Protic | Medium to High | Can act as both a hydrogen bond donor and acceptor, allowing for favorable interactions with the solute. |

| Ethanol | Polar Protic | Medium | Similar to methanol, but its larger alkyl chain slightly reduces its polarity, potentially leading to lower solubility. |

| Acetonitrile | Polar Aprotic | Low to Medium | A weaker hydrogen bond acceptor compared to DMSO and DMF, may not be as effective in solvating the polar functional groups. |

| Acetone | Polar Aprotic | Low to Medium | Possesses a dipole moment but is a weaker hydrogen bond acceptor than other polar aprotic solvents. |

| Dichloromethane (DCM) | Non-polar | Low | Primarily interacts through weaker van der Waals forces, which are insufficient to overcome the strong intermolecular forces in solid this compound. |

| Hexanes | Non-polar | Very Low | Lacks the ability to form strong interactions with the polar functional groups of the solute. |

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[2] This method involves equilibrating an excess of the solid compound in a solvent and then measuring the concentration of the dissolved solute.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Scintillation vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

References

Spectroscopic Characterization of 6-Hydroxypicolinamide: A Technical Guide

Introduction

6-Hydroxypicolinamide, a derivative of picolinic acid, represents a significant scaffold in medicinal chemistry and materials science. Its structural features, including the pyridine ring, an amide functional group, and a hydroxyl group, give rise to a molecule with a rich potential for hydrogen bonding and metal coordination. Accurate and unambiguous structural elucidation and purity assessment are paramount for any research and development involving this compound. This technical guide provides an in-depth analysis of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document moves beyond a simple recitation of data. It is designed for researchers, scientists, and drug development professionals, offering insights into the "why" behind the spectral features. By understanding the principles that govern the spectroscopic behavior of this compound, scientists can more effectively interpret their own experimental data, troubleshoot analytical challenges, and accelerate their research endeavors. For the purpose of this guide, where direct experimental spectra for this compound are not publicly available, we will present a detailed, predicted analysis based on the well-documented spectra of its closest structural analogs: picolinamide[1] and 6-hydroxypicolinic acid[2]. This predictive approach, grounded in fundamental spectroscopic principles, serves as a robust framework for the interpretation of experimentally acquired data.

Molecular Structure and Tautomerism

This compound can exist in tautomeric equilibrium between the 6-hydroxy form and the 6-pyridone form. The pyridone tautomer is often the more stable form in solution and the solid state for related compounds[3]. This guide will primarily consider the pyridone tautomer for spectral predictions, as it is expected to be the predominant species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Hypothetical Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (e.g., -OH and -NH₂).

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals for the aromatic protons of the pyridine ring and the amide protons. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the electron-donating character of the hydroxyl/pyridone system.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Justification |

| ~11.0 - 12.0 | broad singlet | 1H | N-H (pyridone) | The pyridone NH proton is expected to be significantly deshielded due to its acidic nature and involvement in hydrogen bonding. |

| ~7.8 - 8.0 | broad singlet | 1H | -CONH₂ | Amide protons are typically broad and their chemical shift is concentration and temperature dependent. |

| ~7.6 - 7.8 | triplet | 1H | H-4 | This proton is coupled to both H-3 and H-5, resulting in a triplet. Its chemical shift is influenced by the neighboring electron-withdrawing carbonyl group. |

| ~7.3 - 7.5 | broad singlet | 1H | -CONH₂ | The second amide proton may have a slightly different chemical shift due to restricted rotation around the C-N bond. |

| ~7.0 - 7.2 | doublet | 1H | H-3 | Coupled to H-4, this proton appears as a doublet. |

| ~6.4 - 6.6 | doublet | 1H | H-5 | Coupled to H-4, this proton is expected to be the most upfield of the aromatic protons due to the electron-donating effect of the adjacent nitrogen in the pyridone form. |

Diagram: Molecular Structure and ¹H NMR Assignments

Caption: Predicted ¹H NMR assignments for this compound.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon atom.

| Predicted Chemical Shift (ppm) | Assignment | Justification |

| ~165 - 168 | C=O (amide) | The amide carbonyl carbon is expected in this region, similar to other picolinamides. |

| ~162 - 164 | C-6 (pyridone C=O) | The carbon of the pyridone carbonyl group is expected to be significantly deshielded. This is consistent with data for 6-hydroxypicolinic acid[3]. |

| ~148 - 150 | C-2 | The carbon attached to the amide group is deshielded by the nitrogen and the carbonyl group. |

| ~138 - 140 | C-4 | This aromatic carbon is expected to be downfield, similar to its position in related pyridine derivatives. |

| ~120 - 122 | C-5 | The chemical shift of this carbon is influenced by the adjacent pyridone nitrogen. |

| ~110 - 112 | C-3 | This carbon is expected to be the most upfield of the aromatic carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Hypothetical Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

-

Place the sample in the IR beam and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

The resulting spectrum is a plot of transmittance (%) versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

-

Predicted IR Spectrum of this compound

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C=C bonds.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3400 - 3200 | N-H stretch (amide and pyridone) | A broad band is expected in this region corresponding to the stretching vibrations of the amide and pyridone N-H groups, likely involved in hydrogen bonding. |

| ~3100 - 3000 | C-H stretch (aromatic) | Weak to medium intensity bands corresponding to the C-H stretching of the pyridine ring. |

| ~1680 - 1660 | C=O stretch (amide I band) | A strong, sharp absorption characteristic of the amide carbonyl group. |

| ~1650 - 1630 | C=O stretch (pyridone) | Another strong absorption for the pyridone carbonyl. |

| ~1600 - 1580 | C=C and C=N stretch (aromatic) | Medium to strong bands from the pyridine ring vibrations. |

| ~1400 - 1300 | C-N stretch | Bands in this region are associated with C-N stretching vibrations. |

Diagram: Spectroscopic Analysis Workflow

Caption: A generalized workflow for the spectroscopic characterization of a small molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Hypothetical Experimental Protocol: Mass Spectrometry

-

Sample Introduction and Ionization:

-

Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatograph (LC-MS).

-

Ionize the sample using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is generally suitable for polar molecules like this compound.

-

-

Mass Analysis:

-

The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

For accurate mass measurement, a high-resolution mass spectrometer (e.g., TOF or Orbitrap) should be used. This allows for the determination of the elemental composition of the molecular ion and its fragments.

-

Predicted Mass Spectrum of this compound

The mass spectrum will provide the molecular weight of the compound and clues to its structure from fragmentation.

-

Molecular Ion: The molecular formula of this compound is C₆H₆N₂O₂. The calculated monoisotopic mass is 138.0429 Da[3]. In ESI positive mode, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 139.0507.

-

Key Fragmentation Patterns: The fragmentation of the molecular ion can provide structural information. Common fragmentation pathways for picolinamides involve the loss of the amide group or cleavage of the pyridine ring.

-

Loss of NH₃: A fragment corresponding to the loss of ammonia (17 Da) from the protonated molecule might be observed at m/z ~122.

-

Loss of CONH₂: Cleavage of the amide group could lead to a fragment at m/z ~95, corresponding to the 6-hydroxypyridyl cation.

-

| Predicted m/z | Proposed Fragment | Formula |

| 139.0507 | [M+H]⁺ | [C₆H₇N₂O₂]⁺ |

| 122.0243 | [M+H - NH₃]⁺ | [C₆H₆NO₂]⁺ |

| 95.0344 | [M+H - CONH₂]⁺ | [C₅H₅NO]⁺ |

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and MS, provides a detailed and unambiguous confirmation of its chemical structure. The predicted data presented in this guide, based on the analysis of closely related analogs and fundamental spectroscopic principles, offers a robust framework for researchers. By understanding the expected spectral features and the underlying reasons for their appearance, scientists can confidently interpret their experimental results, ensuring the identity and purity of this compound in their research and development endeavors. The combination of these techniques provides a self-validating system for the thorough characterization of this important molecule.

References

mechanism of action of 6-Hydroxypicolinamide in catalysis

An In-Depth Technical Guide to the Mechanism of Action of 6-Hydroxypicolinamide in Catalysis

Abstract

This compound and its derivatives have emerged as a class of exceptionally effective ligands in modern transition-metal catalysis. Their robust coordination chemistry and electronic properties have enabled significant advancements in challenging chemical transformations, particularly in copper- and cobalt-catalyzed reactions. This technical guide provides an in-depth analysis of the mechanistic principles governing the action of this compound. We will explore its role as a stabilizing ligand in copper-catalyzed cross-coupling reactions and as a traceless directing group in cobalt-catalyzed C-H functionalization. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this pivotal ligand class, supported by detailed experimental protocols and mechanistic insights to facilitate further innovation.

Part 1: The Fundamental Role and Coordination Chemistry of this compound

The efficacy of any catalyst system is fundamentally tied to the synergy between the metal center and its coordinating ligands. This compound distinguishes itself through a unique combination of structural and electronic features that render it highly effective.

At its core, this compound functions as a bidentate ligand. Upon deprotonation of the amide proton (or in some cases, the hydroxyl proton, depending on the reaction conditions and pKa values), it forms a stable six-membered ring chelate with a metal center. This coordination involves the pyridine nitrogen and the amide oxygen or nitrogen, creating a rigid and planar scaffold.

This chelation has several profound consequences for the catalyst's behavior:

-

Stabilization: The bidentate coordination enhances the thermal stability of the catalytic species, preventing ligand dissociation and catalyst decomposition at the elevated temperatures often required for cross-coupling and C-H activation reactions.

-

Modulation of Redox Properties: The substituents on the picolinamide backbone can be synthetically modified. These modifications are not merely structural; they play a crucial role in tuning the electronic properties and redox potential of the metal center, which is critical for facilitating key steps in the catalytic cycle like oxidative addition and reductive elimination.[1]

-

Geometric Constraint: The rigid coordination geometry influences the accessibility of substrates to the metal center, which can enhance reaction selectivity.

Visualization: Ligand Coordination

Below is a generalized diagram illustrating the bidentate coordination of a deprotonated this compound derivative to a metal center (M).

Caption: Generalized coordination of this compound to a metal center.

Part 2: Mechanism in Copper-Catalyzed Cross-Coupling Reactions

One of the most significant applications of this compound ligands is in copper-catalyzed Ullmann-type cross-coupling reactions, which are essential for forming carbon-nitrogen (C–N) and carbon-oxygen (C–O) bonds.[2] These reactions are cornerstones in the synthesis of pharmaceuticals and fine chemicals.[2][3][4] The ligand has proven highly effective for coupling heteroaryl bromides and chlorides with various primary amines and phenols.[5][6][7]

The prevailing mechanistic hypothesis involves a Cu(I)/Cu(III) catalytic cycle, which was once considered less common for copper but is now widely accepted for reactions facilitated by strong N-donor ligands. The this compound ligand is crucial for stabilizing the high-valent Cu(III) intermediate.

Proposed Catalytic Cycle: Cu-Catalyzed C-N Coupling

-

Active Catalyst Formation: The cycle begins with the reaction of a Cu(I) precursor with the deprotonated this compound ligand (L⁻) to form the active catalyst, [Cu(I)L].

-

Oxidative Addition: An aryl halide (Ar-X) undergoes oxidative addition to the electron-rich Cu(I) center. This is often the rate-determining step and results in a square planar Cu(III) intermediate, [Ar-Cu(III)(L)X]. The strong σ-donating character of the picolinamide ligand facilitates this step.

-

Ligand Exchange & Deprotonation: The amine nucleophile (R-NH₂) coordinates to the Cu(III) center, displacing the halide (X). A base (e.g., K₂CO₃, K₃PO₄) then deprotonates the coordinated amine to form an amido species.[5][6]

-

Reductive Elimination: This is the key bond-forming step. The aryl and amido groups are eliminated from the copper center, forming the desired C-N bond in the product (Ar-NHR). This step regenerates the [Cu(I)L] complex, which re-enters the catalytic cycle.

Visualization: Copper-Catalyzed C-N Coupling Cycle

Caption: Proposed Cu(I)/Cu(III) catalytic cycle for C-N cross-coupling.

Data Summary: Representative Cu-Catalyzed Reactions

The versatility of this compound ligands is demonstrated across various reaction conditions.

| Reaction Type | Aryl Halide | Nucleophile | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| C-N Coupling | Heteroaryl Br | Heteroaryl NH₂ | 2-10 mol% CuI / Ligand | K₂CO₃ | DMSO | 80-120 | Good-Exc. | [5][6] |

| C-N Coupling | Heteroaryl Cl | Heteroaryl NH₂ | 5-10 mol% CuI / Ligand | K₃PO₄ | Sulfolane | 120-130 | Good-Exc. | [5][6] |

| Hydroxylation | (Hetero)aryl Br | H₂O | 0.01 mol% CuI / Ligand | tBuOK | Water | 80 | High | [3][4] |

| Hydroxylation | (Hetero)aryl Cl | H₂O | 2-3 mol% CuI / Ligand | aq. KOH | Sulfolane | 100-120 | Good-Exc. | [3][4][7] |

Part 3: Mechanism as a Directing Group in Cobalt-Catalyzed C-H Activation

Beyond cross-coupling, picolinamides serve as powerful bidentate directing groups in transition-metal-catalyzed C-H activation reactions, providing excellent ortho-selectivity.[8] In this context, the picolinamide moiety is temporarily installed on a substrate, guides a catalyst to a specific C-H bond for functionalization, and is subsequently removed. This "traceless" directing group strategy is highly valued for its efficiency and atom economy.[8][9]

Cobalt-catalyzed annulation reactions to form heterocycles like isoquinolines are a prime example.[8][9]

Proposed Catalytic Cycle: Co-Catalyzed Isoquinoline Synthesis

-

Coordination & C-H Activation: A benzylamine substrate bearing the picolinamide directing group coordinates to a Co(II) or Co(III) precatalyst. The bidentate chelation facilitates an intramolecular, ortho-selective C-H activation, forming a five-membered cobaltacycle intermediate. This step is often irreversible and dictates the regioselectivity of the reaction.

-

Alkyne Coordination & Insertion: An alkyne coordinates to the cobalt center and subsequently undergoes migratory insertion into the Co-Carbon bond of the cobaltacycle. This expands the ring to a seven-membered metallacycle.

-

Reductive Elimination: The C-N bond is formed via reductive elimination from the seven-membered metallacycle. This step releases the dihydroisoquinoline product, which may be oxidized to the isoquinoline in the presence of an oxidant (e.g., O₂).[9]

-

Catalyst Regeneration: The cobalt catalyst is regenerated to its active oxidation state, ready to begin a new cycle.

-

Directing Group Removal: After the annulation, the picolinamide group can be easily cleaved under basic or acidic hydrolysis conditions to yield the final product.[8]

Visualization: Cobalt-Catalyzed C-H Annulation Cycle

Caption: General cycle for Co-catalyzed C-H annulation using a directing group.

Part 4: Experimental Methodologies for Mechanistic Elucidation

Validating the proposed mechanisms requires a suite of carefully designed experiments. The protocols described here represent self-validating systems for probing catalytic cycles involving this compound ligands.

Experimental Protocol 1: Synthesis of N-(2,6-Dimethylphenyl)-6-hydroxypicolinamide

This protocol is adapted from a robust industrial synthesis and provides a key ligand for Cu-catalyzed couplings.[2]

-

Acyl Chloride Formation: Charge a reactor with 6-chloropicolinic acid (1.0 equiv) and toluene (5.0 vol). Add catalytic DMF (2.0 mol %).

-

Slowly add oxalyl chloride (1.05 equiv) at 25 °C. An off-gas absorption vessel containing aqueous NaOH is required.

-

After the addition is complete, heat the mixture to 40 °C for 2 hours to ensure complete conversion to the acyl chloride.

-

Amidation (Schotten-Baumann Reaction): In a separate vessel, prepare a solution of 2,6-dimethylaniline (1.05 equiv) and a non-nucleophilic base like DIPEA (2.0 equiv).

-

Cool the acyl chloride solution and slowly add the aniline solution, maintaining the temperature below 30 °C.

-

Agitate for 1-2 hours at ambient temperature. Upon completion, proceed with standard aqueous workup and crystallization to isolate the amide product.

-

Hydroxylation: The resulting chloro-picolinamide is then subjected to a copper-catalyzed hydroxylation (e.g., using Cu₂O and K₂CO₃ in DMSO at 100 °C) to yield the final this compound ligand.[2]

Experimental Protocol 2: Kinetic Analysis via Initial Rate Studies

Kinetic studies are essential to identify the rate-determining step and understand the influence of each component. This generalized protocol can be adapted for specific reactions.[10][11]

-

Reaction Setup: Assemble a series of parallel reactions in a temperature-controlled reactor block. Each reaction should contain the aryl halide, nucleophile, base, and solvent.

-

Standard Reaction: Run a standard reaction with a fixed concentration of all components (e.g., 0.5 M ArX, 0.6 M Nu-H, 0.7 M Base, 1 mol% catalyst/ligand).

-

Varying Component Concentrations: Systematically vary the initial concentration of one component at a time (e.g., catalyst, ArX, Nu-H, base) while keeping all others constant. Run at least 4-5 different concentrations for each component.

-

Monitoring Progress: Monitor the formation of the product over time using an appropriate analytical technique (in situ IR spectroscopy is ideal for continuous monitoring; alternatively, timed aliquots can be quenched and analyzed by GC or HPLC).[11]

-

Data Analysis: Plot the initial rate (the slope of the concentration vs. time curve at t=0) against the concentration of the varied component. A logarithmic plot of ln(rate) vs. ln([concentration]) will yield a slope corresponding to the kinetic order of that component.

Visualization: Workflow for Kinetic Analysis

Caption: A systematic workflow for conducting initial rate kinetic studies.

Conclusion and Future Outlook

The this compound scaffold represents a triumph of modern ligand design. Its mechanistic versatility allows it to act as both a powerful redox-active ligand for copper-catalyzed cross-coupling and a precise directing group for cobalt-catalyzed C-H activation. Through its ability to stabilize key metallic intermediates and control reaction regioselectivity, it has opened new avenues for the efficient synthesis of complex molecules.

The future of this field will likely involve further refinement of the ligand structure, driven by a deeper mechanistic understanding and aided by modern tools. The application of machine learning to accelerate ligand design and reaction optimization has already shown remarkable promise, enabling reactions at catalyst loadings as low as 0.01 mol%.[3][4] As our understanding of the subtle electronic and steric effects within the catalytic cycle grows, we can anticipate the development of next-generation catalysts based on the this compound framework, capable of even greater efficiency, selectivity, and substrate scope.

References

- 1. Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships, substrate scope and mechanistic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 6-Hydroxy Picolinohydrazides Promoted Cu(I)-Catalyzed Hydroxylation Reaction in Water: Machine-Learning Accelerated Ligands Design and Reaction Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. soc.chim.it [soc.chim.it]

- 9. researchgate.net [researchgate.net]

- 10. Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the 6-Hydroxypicolinamide Scaffold

An In-Depth Technical Guide to 6-Hydroxypicolinamide Derivatives: Synthesis, Properties, and Applications

The picolinamide (pyridine-2-carboxamide) framework is a privileged scaffold in medicinal chemistry and catalysis. Its rigid, planar structure and defined arrangement of hydrogen bond donors and acceptors make it an ideal platform for molecular recognition. The introduction of a hydroxyl group at the 6-position creates the this compound tautomer, 6-oxo-1,6-dihydropyridine-2-carboxamide, a modification that profoundly influences the molecule's electronic and chelating properties. This seemingly simple substitution unlocks a versatile range of applications, from highly effective ligands in metal-catalyzed cross-coupling reactions to foundational skeletons for targeted therapeutic agents.

This guide provides a detailed exploration of this compound derivatives, intended for researchers and drug development professionals. We will dissect the synthetic strategies, delve into the core physicochemical characteristics, and survey the expanding landscape of their applications, with a focus on the causal relationships between structure, properties, and function.

Core Physicochemical Characteristics

The parent this compound is a foundational structure from which a vast library of derivatives can be built. Its intrinsic properties, and those of its precursor 6-hydroxypicolinic acid, are essential for understanding its behavior in both synthetic and biological contexts.

| Property | This compound | 6-Hydroxypicolinic Acid | Data Source(s) |

| IUPAC Name | 6-oxo-1H-pyridine-2-carboxamide | 6-oxo-1H-pyridine-2-carboxylic acid | [1][2] |

| Molecular Formula | C₆H₆N₂O₂ | C₆H₅NO₃ | [1][2] |

| Molecular Weight | 138.12 g/mol | 139.11 g/mol | [1][2] |

| XLogP3 | -0.7 | -0.1 | [1][2] |

| Hydrogen Bond Donors | 2 | 2 | [1][2] |

| Hydrogen Bond Acceptors | 3 | 4 | [1][2] |

The presence of the amide and the 6-hydroxy (or 6-oxo) groups creates a potent bidentate chelation site. This ability to coordinate with metal ions is fundamental to the utility of these derivatives as ligands in catalysis. Furthermore, the hydrogen bonding capacity is a critical determinant in their interaction with biological targets like enzyme active sites.

Synthesis of N-Aryl-6-Hydroxypicolinamide Derivatives: A Process-Driven Approach

The synthesis of N-substituted this compound derivatives is a critical step in their application. Early routes often started from 6-hydroxypicolinic acid, but this precursor can lead to highly viscous reaction mixtures that are difficult to handle on a larger scale[3]. A more robust and scalable approach starts from 6-chloropicolinic acid, proceeding through a telescoped, one-pot process that combines acyl chloride formation, amidation, and a final copper-catalyzed hydroxylation.[3]

This multi-step, single-pot strategy is a prime example of process optimization in chemical synthesis. By avoiding the isolation of intermediates, it improves efficiency, reduces waste, and minimizes exposure to moisture-sensitive compounds like acyl chlorides.[3]

Protocol 1: Telescoped Synthesis of N-(2,6-dimethylphenyl)-6-hydroxypicolinamide

This protocol is adapted from an industrially optimized process and demonstrates a robust method for synthesizing a key picolinamide ligand[3].

Step 1: Acyl Chloride Formation

-

To a suitable reactor under an inert atmosphere (N₂), charge toluene (5 volumes relative to the starting material).

-

Add 6-chloropicolinic acid (1.0 equivalent).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~2 mol%).

-

Heat the mixture to 40 °C.

-

Slowly add oxalyl chloride (1.05 equivalents) while maintaining the temperature.

-

Stir the reaction mixture at 40 °C until conversion to the acyl chloride is complete (monitor by HPLC or TLC).

Step 2: Amidation (Schotten-Baumann Reaction)

-

In a separate vessel, prepare a solution of 2,6-dimethylaniline (1.05 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 equivalents)[3].

-

Cool the acyl chloride solution from Step 1.

-

Reverse-add the aniline/base mixture dropwise to the freshly prepared acyl chloride solution, maintaining a low temperature to control the exotherm. This reverse addition is critical for managing the reactivity and moisture sensitivity of the acyl chloride intermediate.[3]

-

Allow the reaction to stir until amidation is complete.

Step 3: Copper-Catalyzed Hydroxylation

-

To the reaction mixture containing the N-(2,6-dimethylphenyl)-6-chloropicolinamide, add copper(I) oxide (Cu₂O, ~5 mol%).

-

Add potassium carbonate (K₂CO₃, 2.0 equivalents) and a solvent mixture of DMSO/H₂O (e.g., 1:2 ratio, 7.5 volumes)[3]. The water in the solvent system is a reactant and also influences reaction kinetics, while K₂CO₃ serves as the base for both hydroxylation and neutralization.[3]

-

Heat the mixture to 100 °C and stir until the hydroxylation is complete.

Step 4: Workup and Isolation

-

Cool the reaction mixture.

-

Add ethylenediaminetetraacetic acid (EDTA, ~1.1 equivalents relative to copper) to chelate the copper ions, preventing their co-precipitation with the product[3].

-

Adjust the pH of the aqueous mixture to 6-7 using a strong acid (e.g., 6 M HCl).

-

The product, N-(2,6-dimethylphenyl)-6-hydroxypicolinamide, will precipitate as a white crystalline solid.

-

Isolate the solid by filtration, wash with water, and dry under vacuum.

Application as Ligands in Catalysis

A primary and highly impactful application of this compound derivatives is their role as supporting ligands in copper-catalyzed cross-coupling reactions. These reactions are foundational for constructing C-N, C-O, and C-S bonds, which are ubiquitous in pharmaceuticals and fine chemicals.[3] Picolinamide-based ligands offer significant advantages over traditional palladium or nickel systems, including lower cost, reduced toxicity, and often a broader substrate scope.

The N-aryl-6-hydroxypicolinamide structure is particularly effective. The amide N-H and the pyridinol oxygen act as a bidentate chelating system for the copper catalyst. This chelation stabilizes the catalyst and modulates its reactivity, enabling efficient coupling of (hetero)aryl halides with a wide range of nucleophiles.[4]

Different N-aryl substituents can be used to tune the ligand's properties for specific applications. For example, the N-(2,6-dimethylphenyl) derivative (MPBS) is highly effective for C-N coupling, while other derivatives have been optimized for challenging C-O bond formations (hydroxylations) of aryl chlorides.[4]

Protocol 2: Copper-Catalyzed Hydroxylation of an Aryl Bromide

This protocol describes a general procedure for the C-O coupling of an aryl bromide using a this compound-derived ligand system[4].

-

To a reaction vial, add the aryl bromide (1.0 mmol), a copper source such as CuI (2-5 mol%), and the N-aryl-6-hydroxypicolinamide ligand (e.g., Cu-HMPS, 2-5 mol%).

-

Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Add a high-boiling point solvent like sulfolane or a mixture of sulfolane and an alcohol[4].

-

Add the hydroxide source, typically an aqueous solution of KOH or the water present if using K₂CO₃ in a wet solvent.

-

Seal the vial and heat the reaction mixture to 100-120 °C with vigorous stirring. The choice of ligand, base, and solvent can be tuned to optimize reactivity for specific substrates, such as electron-rich or electron-poor aryl halides.[4]

-

Monitor the reaction progress by HPLC or GC-MS.

-

Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., EtOAc), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting phenol product by flash column chromatography.

Applications in Drug Discovery and Development

The picolinamide scaffold is a cornerstone of modern medicinal chemistry, and the 6-hydroxy derivatives are increasingly explored for their therapeutic potential. The scaffold's ability to present substituents in a well-defined spatial orientation allows for precise tuning of interactions with biological targets. While direct examples of marketed drugs based on the this compound core are emerging, numerous related pyridine carboxamide derivatives have shown promise as potent and selective inhibitors of various enzymes and receptors.

This provides a strong rationale for the exploration of this compound libraries against similar targets. The core structure can act as a hinge-binding motif in kinases or a metal-chelating pharmacophore in metalloenzymes.[5][6][7]

Potential Therapeutic Areas:

-

Oncology: As inhibitors of protein kinases such as RAF or HPK1, which are critical nodes in cancer signaling pathways.[6][8]

-

Infectious Diseases: As inhibitors of bacterial metallo-β-lactamases, which confer antibiotic resistance. The chelating ability of the hydroxypyridone moiety is key to this activity.[7]

-

Neurodegenerative and Inflammatory Diseases: As modulators of targets like cannabinoid receptors or histone deacetylases (HDACs).[5][9]

Conclusion

This compound derivatives represent a class of compounds whose value lies in their elegant fusion of structural rigidity and functional versatility. The strategic placement of the 6-hydroxy group transforms the simple picolinamide scaffold into a powerful chelating agent and a highly adaptable platform for molecular design. Their proven success as ligands in robust, scalable copper-catalyzed coupling reactions has already cemented their importance in industrial and academic synthesis. Looking forward, the same physicochemical properties that make them excellent ligands—namely, their defined geometry and metal-binding capacity—position them as a highly promising scaffold for the rational design of next-generation therapeutic agents. The continued exploration of this chemical space is certain to yield further innovations in both catalysis and medicine.

References

- 1. This compound | C6H6N2O2 | CID 18327802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Hydroxypicolinic acid | C6H5NO3 | CID 242721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

safety and handling precautions for 6-Hydroxypicolinamide

An In-Depth Technical Guide to the Safe Handling of 6-Hydroxypicolinamide

Executive Summary

This guide provides a comprehensive overview of the essential , a heterocyclic amide of interest in chemical synthesis and drug development. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes data from structurally analogous compounds, including picolinamide and its derivatives, to establish a robust framework for its safe handling. The protocols and recommendations herein are designed for researchers, chemists, and laboratory professionals. By adhering to these guidelines, users can mitigate potential risks and ensure a safe working environment.

Chemical Identification and Properties

This compound, also known as 6-oxo-1H-pyridine-2-carboxamide, is a derivative of picolinamide.[1] Its chemical identity is crucial for understanding its reactivity and potential hazards.

| Property | Value | Source |

| IUPAC Name | 6-oxo-1H-pyridine-2-carboxamide | [1] |

| Synonyms | 6-hydroxypyridine-2-carboxamide, 6-oxo-1,6-dihydropyridine-2-carboxamide | [1] |

| Molecular Formula | C₆H₆N₂O₂ | [1] |

| Molecular Weight | 138.12 g/mol | [1] |

| CAS Number | 89640-67-5 | [1] |

| Appearance | Assumed to be a white to off-white powder, based on related compounds.[2] | N/A |

Hazard Identification and Risk Assessment

A formal hazard classification for this compound is not established. However, based on the toxicological data of closely related analogues such as Picolinamide, 6-Hydroxypicolinic acid, and other substituted picolinamides, a conservative risk assessment is warranted.[3][4][5][6]

The primary anticipated hazards are:

-

Skin Irritation: Direct contact may cause redness, itching, and irritation.[4][5][6][7][8]

-

Eye Irritation: The compound is expected to be a serious eye irritant, potentially causing redness, tearing, and discomfort upon contact.[4][5][6][7][8]

-

Respiratory Tract Irritation: Inhalation of the dust may irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[3][7]

-

Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation.[6]

The causality for these hazards lies in the chemical nature of pyridinone structures and carboxamides, which can interact with biological macromolecules. The amide and hydroxyl functional groups can act as hydrogen bond donors and acceptors, potentially disrupting cellular processes upon exposure.

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified, a multi-layered approach combining engineering controls and appropriate PPE is essential. This creates a self-validating system where each layer of protection backs up the others.

Engineering Controls

-

Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[6][9] A certified chemical fume hood is required for weighing, transferring, and preparing solutions to minimize inhalation exposure.

-

Containment: For procedures with a higher risk of aerosolization, a glove box or other closed-system transfer methods should be considered.

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedure being performed. The following diagram outlines the standard workflow for donning and doffing PPE when handling powdered chemical agents like this compound.

Caption: Standard workflow for donning and doffing Personal Protective Equipment.

-

Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory.[9] A face shield should be worn over goggles if there is a significant splash hazard.[5]

-

Skin Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[9] Disposable nitrile gloves are required for all handling activities.[5] Gloves must be inspected before use and changed immediately if contaminated. For extended work, consider double-gloving.

-

Respiratory Protection: If engineering controls cannot maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator is necessary.[3] For powders, a minimum of an N95-rated filtering facepiece respirator should be used.

Handling and Storage Protocols

General Handling

-

Avoid the formation of dust and aerosols during handling.[3][6]

-

Use non-sparking tools for transfers.[10]

-

Wash hands thoroughly with soap and water after handling and before breaks.[6][7]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6]

Storage

-

Store in a tightly sealed, properly labeled container.[6][9]

-

Store away from strong oxidizing agents and other incompatible materials.[6]

Emergency Procedures

A clear and well-rehearsed emergency plan is critical for ensuring personnel safety.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][4][6] Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3][4][6] If irritation persists, seek medical attention.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration.[3][6] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3][9] Seek immediate medical attention.

Spill Response

For any spill, the primary objective is to ensure personnel safety and prevent the spread of contamination. The following flowchart provides a decision-making framework for responding to a chemical spill.

Caption: Decision-making flowchart for chemical spill response.

Experimental Protocol for Minor Spill Cleanup:

-

Evacuate and Alert: Immediately alert personnel in the vicinity of the spill.

-

Secure PPE: Don two pairs of nitrile gloves, safety goggles, a lab coat, and an N95 respirator.

-

Containment: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) to prevent the powder from becoming airborne. Do not use combustible materials like paper towels for the initial containment.

-

Collection: Carefully sweep the absorbed material into a designated, labeled hazardous waste container using non-sparking tools.

-

Decontamination: Clean the spill area thoroughly with a cloth dampened with soap and water. Place all cleaning materials into the hazardous waste container.

-

Disposal: Seal the waste container and dispose of it according to your institution's hazardous waste guidelines.

Stability and Reactivity

-

Reactivity: No specific reactivity data is available. However, it is stable under normal storage conditions.[6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[6]

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6]

Disposal Considerations

All waste materials, including contaminated PPE and spill cleanup debris, must be treated as hazardous chemical waste. Dispose of contents and containers in accordance with all local, state, and federal regulations. Do not allow the product to enter drains or waterways.[3][7]

References

- 1. This compound | C6H6N2O2 | CID 18327802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N -(2,6-dimethylphenyl)-6-hydroxypicolinamide 1982260-18-3 Sigma-Aldrich [sigmaaldrich.com]

- 3. capotchem.com [capotchem.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. cleanchemlab.com [cleanchemlab.com]

- 10. N -(2,6-dimethylphenyl)-6-hydroxypicolinamide 1982260-18-3 Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Note & Protocols: 6-Hydroxypicolinamide as a Superior Ligand for Copper-Catalyzed C-N Coupling Reactions

Introduction: The Enduring Challenge and Opportunity in C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, fundamental to the creation of a vast array of pharmaceuticals, agrochemicals, and functional materials. While palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have become powerful tools in this field, the development of more sustainable and cost-effective catalytic systems is a paramount objective.[1][2][3] Copper-catalyzed C-N coupling, historically known as the Ullmann condensation, offers a compelling alternative due to the high natural abundance and low toxicity of copper.[1] However, traditional Ullmann reactions often require harsh conditions, limiting their functional group tolerance and substrate scope.[4]

The modern resurgence of copper catalysis has been driven by the strategic design of ancillary ligands that modulate the reactivity of the copper center, enabling milder reaction conditions and expanding the reaction's utility.[5][6] This guide focuses on a particularly effective class of ligands: 6-hydroxypicolinamides . These ligands have demonstrated remarkable efficacy in promoting copper-catalyzed C-N coupling reactions, offering solutions to long-standing challenges in the synthesis of complex amines and N-heterocycles.[7][8]

The 6-Hydroxypicolinamide Advantage: Mechanistic Insights and Practical Benefits

The efficacy of this compound ligands stems from their unique structural features, which are believed to enhance the catalytic activity of copper in several ways. The bidentate chelation of the picolinamide core to the copper center is a key feature. Mechanistic studies on related copper-catalyzed aminations suggest that such chelation is crucial for controlling the concentration and stability of the active catalytic species.[9][10]

The 6-hydroxy group is thought to play a pivotal role, potentially through secondary coordination effects or by facilitating the formation of a more reactive anionic copper(I) complex. This increased electron density on the copper center can accelerate the rate-limiting oxidative addition of the aryl halide to the catalyst.[5][11] This enhanced reactivity allows for the use of less reactive and more readily available (hetero)aryl chlorides and bromides as coupling partners, a significant advantage over many traditional systems.[7][8][11]

Proposed Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the this compound-ligated copper-catalyzed C-N coupling reaction.

Caption: Proposed catalytic cycle for C-N coupling.

Core Applications and Substrate Scope

The this compound ligand family enables the efficient coupling of a wide range of nitrogen nucleophiles with various (hetero)aryl halides. This system has proven particularly valuable for the coupling of heteroaryl primary amines with heteroaryl bromides and chlorides, a challenging transformation for many catalytic systems.[7][8]

Table 1: Representative Substrate Scope

| Aryl Halide Type | Amine Nucleophile | Typical Yields | Notes |

| (Hetero)aryl Bromides | Heteroaryl Primary Amines | Good to Excellent | Selective coupling over aryl chlorides is possible with weaker bases like K₂CO₃.[7][8] |

| (Hetero)aryl Chlorides | Heteroaryl Primary Amines | Moderate to Good | Requires stronger bases (e.g., K₃PO₄) and higher catalyst loadings.[7][8] |

| Functionalized Aryl Bromides | Primary & Secondary Amines | Good to Excellent | Tolerates a wide range of functional groups including esters, nitriles, and ketones.[5] |

| Sterically Hindered Aryl Halides | Ammonia & Primary Amines | Good | The ligand's structure helps overcome steric challenges.[5] |

Experimental Protocols: A Guide to Best Practices

The following protocols are designed to be a robust starting point for researchers. Optimization of base, solvent, and temperature may be necessary for specific substrate combinations.

General Workflow for C-N Coupling

Caption: Step-by-step experimental workflow.

Protocol 1: Coupling of a Heteroaryl Bromide with a Heteroaryl Primary Amine

This protocol is adapted from established procedures for this class of transformation.[7][8]

Materials:

-

(Hetero)aryl bromide (1.0 mmol, 1.0 equiv)

-

Heteroaryl primary amine (1.2 mmol, 1.2 equiv)

-

Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

-

This compound ligand (0.05 mmol, 5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Anhydrous Dimethyl Sulfoxide (DMSO) (2 mL)

-

Oven-dried reaction vessel with a magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add CuI (9.5 mg, 0.05 mmol), the this compound ligand (e.g., N-(2-methoxyphenyl)-6-hydroxypicolinamide, 12.2 mg, 0.05 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Reagent Addition: Under a positive pressure of inert gas, add the (hetero)aryl bromide (1.0 mmol) and the heteroaryl primary amine (1.2 mmol), followed by anhydrous DMSO (2 mL).

-

Reaction: Place the sealed vessel in a preheated oil bath at 100-120 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Coupling of a (Hetero)aryl Chloride with an Amine

For less reactive aryl chlorides, more forcing conditions are generally required.[7][8]

Key Modifications from Protocol 1:

-

Catalyst Loading: Increase CuI and ligand loading to 10 mol%.

-

Base: Use a stronger base, such as potassium phosphate (K₃PO₄, 2.0 equiv).

-

Temperature: Increase the reaction temperature to 120-130 °C.

-

Solvent: Sulfolane can be used as an alternative to DMSO for higher temperatures.[8]

Rationale for Procedural Choices:

-

Inert Atmosphere: Copper(I) can be sensitive to oxidation, which deactivates the catalyst. An inert atmosphere is crucial for reproducibility and high yields.

-

Anhydrous Solvent: Water can interfere with the reaction, leading to competing hydroxylation of the aryl halide.[5][6]

-

Base Selection: The choice of base is critical. Weaker bases like K₂CO₃ allow for chemoselective coupling of aryl bromides in the presence of chlorides. Stronger bases like K₃PO₄ are necessary to activate less reactive aryl chlorides.[7][8]

-

Solvent: High-boiling, polar aprotic solvents like DMSO and sulfolane are effective in solubilizing the reagents and facilitating the reaction at elevated temperatures.[8]

Conclusion and Outlook

The use of this compound ligands represents a significant advance in copper-catalyzed C-N cross-coupling technology. These ligands provide an operationally simple, robust, and versatile platform for the synthesis of a diverse array of N-aryl compounds.[5] Their ability to promote the coupling of challenging substrates, including heteroaryl halides and less reactive aryl chlorides, under relatively mild conditions makes them highly valuable for both academic research and industrial process development. Future research will likely focus on expanding the substrate scope further and developing even more active catalyst systems that can operate at lower temperatures and catalyst loadings.

References

- 1. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scientificupdate.com [scientificupdate.com]

- 6. researchgate.net [researchgate.net]

- 7. Cu-Catalyzed Couplings of Heteroaryl Primary Amines and (Hetero)aryl Bromides with this compound Ligands | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions [organic-chemistry.org]

Application Notes and Protocols for Copper-Catalyzed Hydroxylation of Aryl Halides Using 6-Hydroxypicolinamide Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Approach to Phenol Synthesis

The hydroxylation of aryl and heteroaryl halides is a cornerstone transformation in organic synthesis, providing access to phenols and hydroxylated heteroarenes that are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[1][2] Traditional methods, such as the Ullmann condensation, often require harsh reaction conditions and have a limited substrate scope.[3] Modern copper-catalyzed cross-coupling reactions, facilitated by rationally designed ligands, have emerged as a milder, more versatile, and cost-effective alternative to palladium-catalyzed systems.[1][3]

This guide details the application of 6-hydroxypicolinamide-derived ligands in copper-catalyzed C–O bond formation. These ligands have demonstrated remarkable efficiency and functional group tolerance, enabling the synthesis of complex phenols from a broad range of aryl and heteroaryl halides.[4][5][6] We will explore the mechanistic underpinnings, provide detailed, field-proven protocols, and discuss the selection of optimal conditions for various substrates.

The Pivotal Role of this compound Ligands

The success of modern copper-catalyzed hydroxylation hinges on the ligand's ability to stabilize the copper center, facilitate the catalytic cycle, and enhance reaction rates at lower temperatures.[3] this compound derivatives have proven to be particularly effective. The bidentate coordination of the picolinamide scaffold is crucial for the reaction's efficacy.

While the precise mechanism is multifaceted and substrate-dependent, the catalytic cycle is generally understood to involve the coordination of the ligand to a Cu(I) salt, followed by oxidative addition of the aryl halide to form a Cu(III)-aryl intermediate. Subsequent reaction with a hydroxide source and reductive elimination yields the desired phenol and regenerates the active Cu(I) catalyst.

Proposed Catalytic Cycle

Caption: Fig. 1: Proposed Catalytic Cycle for Cu-Catalyzed Hydroxylation.

Ligand Selection and Substrate Scope

Recent advancements have led to the development of specific this compound ligands tailored for different classes of aryl halides.[4][5][6] The choice of ligand, along with the base and solvent, is critical for achieving optimal reactivity and selectivity.[4][5]

| Ligand System | Recommended For | Key Features |

| Cu-HMPS | Aryl/Heteroaryl Bromides & Iodides, Activated Aryl Chlorides | Provides exceptional reactivity and product purity for more reactive halides.[4][5][6] |

| Cu-DMPS | Difficult, Electron-Neutral/Rich Aryl Chlorides | Offers superior thermal stability, making it suitable for reactions requiring higher temperatures (e.g., 120 °C).[4][5][7] |

| Cu-MPBS | General Aryl Bromides | An earlier-generation ligand, effective for C-N couplings and also enables C-O bond formation.[4][5][6] |

The methodology exhibits broad functional group tolerance, accommodating esters, amides, ketones, nitriles, and other sensitive functionalities. Ortho-activated substrates have shown particularly high reactivity.[4][5][6]

General Laboratory Protocol

This protocol provides a robust starting point for the Cu-catalyzed hydroxylation of a generic aryl halide. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific substrates.

Experimental Workflow

Caption: Fig. 2: General Experimental Workflow.

Materials and Reagents:

-

Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)

-

Copper(I) iodide (CuI) or other Cu(I) source (0.02-0.10 mmol, 2-10 mol%)

-

This compound Ligand (e.g., HMPS or DMPS) (0.02-0.10 mmol, 2-10 mol%)

-

Base: Aqueous Potassium Hydroxide (KOH), Potassium Carbonate (K₂CO₃), or Potassium Phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv)[4][5]

-

Solvent: Sulfolane or a blend of sulfolane and an alcohol (e.g., 3-5 mL)[4][5]

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware, heated stirring plate, and purification supplies

Step-by-Step Procedure:

-

Vessel Preparation: To a dry oven- or flame-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the copper(I) salt (e.g., CuI, 0.05 mmol, 5 mol%), and the this compound ligand (0.05 mmol, 5 mol%).

-

Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (N₂ or Ar) for 5-10 minutes.

-

Reagent Addition: Under a positive pressure of inert gas, add the solvent (e.g., sulfolane, 4 mL) followed by the aqueous base (e.g., 45% aq. KOH, 2.5 mmol).

-

Reaction: Place the sealed vial in a preheated aluminum block on a stirrer hotplate set to the desired temperature (typically 100-120 °C). Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC, or LC-MS until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully dilute with water (10 mL) and an organic solvent such as ethyl acetate or MTBE (10 mL).

-

Acidification & Extraction: Transfer the mixture to a separatory funnel. Carefully acidify the aqueous layer with 1-2 M HCl until the pH is acidic (pH ~2-3). This step is critical to protonate the phenoxide product, rendering it soluble in the organic phase.

-

Isolation: Separate the layers and extract the aqueous phase two more times with the organic solvent. Combine the organic extracts.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude phenol can then be purified by flash column chromatography on silica gel.

Troubleshooting and Key Considerations

-

Oxygen Sensitivity: While the reaction is generally robust, maintaining an inert atmosphere is good practice to prevent the oxidation of the Cu(I) catalyst.

-

Base Strength: The choice of base can influence reaction rate and chemoselectivity.[8] For sensitive substrates, a weaker base like K₂CO₃ or K₃PO₄ may be preferable to KOH.[4][5]

-

Ligand Purity: The purity of the ligand is important for catalytic efficiency. Impurities can inhibit or poison the catalyst.

-

Scalability: The described protocols have been shown to be scalable, making them suitable for process development in the pharmaceutical and chemical industries.[1]

Conclusion